molecular formula C7H5F3O2S B13640284 (2,6-Difluorophenyl)methanesulfonylfluoride CAS No. 2138179-87-8

(2,6-Difluorophenyl)methanesulfonylfluoride

Cat. No.: B13640284
CAS No.: 2138179-87-8
M. Wt: 210.18 g/mol
InChI Key: KJTHTMCGSWEFQU-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methanesulfonylfluoride (molecular formula: C₇H₅F₂O₂S) is a fluorinated aromatic sulfonyl fluoride derivative. Its structural features include a methanesulfonyl fluoride group attached to a 2,6-difluorophenyl ring. Fluorine atoms at the 2- and 6-positions of the phenyl ring contribute to steric and electronic modulation, which is critical in applications such as enzyme inhibition, chemical biology probes, and agrochemical intermediates . The compound’s InChIKey (LKDHAFJXPONGNS-UHFFFAOYSA-N) and monoisotopic mass (298.04752 Da) are documented in PubChemLite, though patent and literature counts remain low, suggesting emerging research interest .

The 2,6-difluorophenyl moiety is notable in bioactive molecules. For example, in benzoylurea insecticides, this group enhances metabolic stability and intrinsic activity compared to non-fluorinated analogs .

Properties

CAS No.

2138179-87-8

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

(2,6-difluorophenyl)methanesulfonyl fluoride

InChI

InChI=1S/C7H5F3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2

InChI Key

KJTHTMCGSWEFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methanesulfonylfluoride typically involves the reaction of 2,6-difluorobenzene with methanesulfonyl chloride in the presence of a base such as potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of (2,6-Difluorophenyl)methanesulfonylfluoride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methanesulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(2,6-Difluorophenyl)methanesulfonylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methanesulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Substituent Effects in Catalysis
Substituent Steric Contribution Electronic Contribution Selectivity (vs. 2,6-difluorophenyl)
2,6-Difluorophenyl High Low Baseline
Pentafluorophenyl Moderate High (electron-withdrawing) Similar
2,6-Dimethoxyphenyl Moderate High (electron-donating) Similar
1-Adamantyl Very High None Similar

Key Insight: The 2,6-difluorophenyl group’s steric dominance makes it interchangeable with bulky non-fluorinated groups in catalysis, whereas electronic effects are secondary .

Fluorinated vs. Non-Fluorinated Analogs

Fluorination often improves pharmacokinetics. For instance, the 2,6-difluorophenyl group in benzoylureas enhances metabolic stability compared to non-fluorinated phenyl analogs. This is attributed to fluorine’s electronegativity and resistance to oxidative degradation .

Table 2: Fluorinated vs. Halogenated Derivatives
Compound Molecular Formula Halogen Substituents Key Property Differences
(2,6-Difluorophenyl)methanesulfonylfluoride C₇H₅F₂O₂S F (2,6-positions) High metabolic stability, moderate steric bulk
(2,6-Dibromo-3-fluorophenyl)(methyl)sulfane C₇H₅Br₂FS Br (2,6-), F (3-position) Increased hydrophobicity, higher toxicity risk
2,4-Dibromo-5-fluorothioanisole C₇H₅Br₂FS Br (2,4-), F (5-position) Reduced enzymatic compatibility

Note: Bromine substitutions increase steric hindrance but compromise solubility and safety profiles .

Comparison with Electronically Modified Substituents

The 2,6-dimethoxyphenyl group (electron-donating) and pentafluorophenyl group (electron-withdrawing) provide contrasts to 2,6-difluorophenyl. In catalytic systems, 2,6-dimethoxyphenyl enhances electron density at reactive centers, while pentafluorophenyl withdraws electrons. Despite these electronic disparities, all three substituents achieve similar enantioselectivity, underscoring steric factors as the primary driver .

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